molecular formula C8H5FN2 B579755 5-Fluoroquinazoline CAS No. 16499-43-7

5-Fluoroquinazoline

Cat. No. B579755
CAS RN: 16499-43-7
M. Wt: 148.14
InChI Key: LUBKAFBSMFSKFD-UHFFFAOYSA-N
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Description

5-Fluoroquinazoline is a compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . It is also known by other synonyms such as Quinazoline, 5-fluoro-, and its CAS number is 16499-43-7 .


Synthesis Analysis

The synthesis of 2-amino-5-fluorobenzamide was accomplished by refluxing of thionylchloride and 2-amino-5-fluorobenzoic acid in benzene, then the mixture was exposed to dry ammonia gas. 6-fluroquinazolin-4(3H)-one was prepared by reaction of the amide compound with trimethoxymethane in dimethylformamide (DMF) .


Molecular Structure Analysis

The InChI code for 5-Fluoroquinazoline is 1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H . The Canonical SMILES structure is C1=CC2=NC=NC=C2C(=C1)F .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized and biologically evaluated as antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal agents . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Physical And Chemical Properties Analysis

5-Fluoroquinazoline has a molecular weight of 148.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 148.04367633 g/mol . The Topological Polar Surface Area is 25.8 Ų .

Scientific Research Applications

1. Anticonvulsant Studies

  • Application Summary: Fluorinated quinazolines, including 5-Fluoroquinazoline, have been synthesized and evaluated for their anticonvulsant activity and neurotoxicity .
  • Methods of Application: The structures of the newly synthesized compounds were confirmed by their infrared (IR), mass spectrometry (MS) spectra, 1H nuclear magnetic resonance (NMR), 13C-NMR, and elemental analysis (CHN). The anticonvulsant activity was evaluated by a subcutaneous pentylenetetrazole (scPTZ) test and maximal electroshock (MES)-induced seizure test, while neurotoxicity was evaluated by a rotorod test .
  • Results or Outcomes: The data showed considerable anticonvulsant activity for all newly-synthesized compounds. Compounds 5b, 5c, and 5d showed the highest binding affinities toward the GABA-A receptor, along with the highest anticonvulsant activities in experimental mice. These compounds also showed low neurotoxicity and low toxicity in the median lethal dose test compared to the reference drugs .

2. Synthesis of 5-Fluoroquinazolin-4(1H)-ones

  • Application Summary: 5-Fluoroquinazolin-4-ones have been synthesized through two convenient routes involving the cyclocondensation of 6-fluoroanthranilamide with acid chlorides (anhydrides) or with aromatic (heterocyclic) aldehydes .
  • Methods of Application: The synthesis of 5-Fluoroquinazolin-4-ones involved cyclocondensation of 6-fluoroanthranilamide with acid chlorides (anhydrides) or with aromatic (heterocyclic) aldehydes .
  • Results or Outcomes: A method for the synthesis of 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid was proposed .

3. Clinical Practice

  • Application Summary: 5- and 7-Fluoroquinazolones, which include 5-Fluoroquinazoline, have shown promise in clinical practice. They have been found to be effective for obesity and diabetes treatment and are also neuroprotectors and inhibitors of 2-amino-3-(3-hydroxy-5-methylisoxazol-4- yl)propionic acid (AMPA) receptor .
  • Methods of Application: The specific methods of application in clinical practice are not detailed in the source .
  • Results or Outcomes: The compounds have shown promising results in the treatment of obesity and diabetes, and as neuroprotectors and AMPA receptor inhibitors .

4. Aurora A Kinase Inhibition

  • Application Summary: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid has been identified as a novel and selective Aurora A kinase inhibitory lead with apoptosis properties .
  • Methods of Application: The compound was designed, synthesized, and evaluated in vitro and in silico .
  • Results or Outcomes: The compound showed promising results as an Aurora A kinase inhibitor, which could potentially be used in cancer treatment .

5. Synthesis of Fluorinated Quinazolines

  • Application Summary: Fluorinated quinazolines, including 5-Fluoroquinazoline, have been synthesized for evaluation of their anticonvulsant activity and neurotoxicity .
  • Methods of Application: The structures of the newly synthesized compounds were confirmed by their infrared (IR), mass spectrometry (MS) spectra, 1H nuclear magnetic resonance (NMR), 13C-NMR, and elemental analysis (CHN). The anticonvulsant activity was evaluated by a subcutaneous pentylenetetrazole (scPTZ) test and maximal electroshock (MES)-induced seizure test, while neurotoxicity was evaluated by a rotorod test .
  • Results or Outcomes: The data showed considerable anticonvulsant activity for all newly-synthesized compounds. Compounds 5b, 5c, and 5d showed the highest binding affinities toward the GABA-A receptor, along with the highest anticonvulsant activities in experimental mice. These compounds also showed low neurotoxicity and low toxicity in the median lethal dose test compared to the reference drugs .

6. Inhibitors of AMPA Receptor

  • Application Summary: 5- and 7-Fluoroquinazolones, which include 5-Fluoroquinazoline, have been found to be effective inhibitors of 2-amino-3-(3-hydroxy-5-methylisoxazol-4- yl)propionic acid (AMPA) receptor .
  • Methods of Application: The specific methods of application in clinical practice are not detailed in the source .
  • Results or Outcomes: The compounds have shown promising results as AMPA receptor inhibitors .

Safety And Hazards

The safety information for 5-Fluoroquinazoline indicates a GHS07 pictogram with a signal word of "Warning" .

Future Directions

Fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity . They have potential applications in the treatment of various diseases, including cancer . Future research may focus on identifying new genes involved in drug resistance, which could lead to the development of new therapeutic strategies .

properties

IUPAC Name

5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBKAFBSMFSKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663981
Record name 5-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoroquinazoline

CAS RN

16499-43-7
Record name 5-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
31
Citations
JB Hynes, JP Campbell - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
The reaction of guanidine carbonate with various ortho‐fluorobenzaldehydes in N,N‐diinethylacetamide was investigated as a potential route for preparing 2‐aminoquinazolines. …
Number of citations: 8 onlinelibrary.wiley.com
SK Singh, OS Fetzer, JB Hynes… - Journal of heterocyclic …, 1991 - Wiley Online Library
… H)-5-fluoroquinazoline is found to occur both at C6 and C8 as evident from an analysis of … H)-5-fluoroquinazoline (4) using chemical shift values, coupling constants and integrations for …
Number of citations: 2 onlinelibrary.wiley.com
OS Fetzer - 1991 - search.proquest.com
… Diamino-5-fluoroquinazoline, 51, was obtained as described earlier (97), and was hydrolyzed in refluxing HC1, according to the procedure by Davoll and Johnson (96) to afford 2-amino…
Number of citations: 0 search.proquest.com
AA Layeva, EV Nosova, GN Lipunova… - Russian Chemical …, 2007 - Springer
… 4 Benzyl amino 5 fluoroquinazoline has been synthesized from N (2 cyano 3 fluorophenyl)N,N dimethylformamidine and benzylamine under microwave radiation.Another known route …
Number of citations: 18 link.springer.com
A Tomažič, JB Hynes, GR Gale… - Journal of heterocyclic …, 1990 - Wiley Online Library
… with 2,4-diamino-5-fluoroquinazoline. It was found to be a potent inhibitor of human dihydrofolate reductase. Against L1210 leukemia in mice, 5-fluoro-5,8-dideazaisoaminopterin was …
Number of citations: 8 onlinelibrary.wiley.com
A Tomažič, JB Hynes - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… However, the nitration of 2,4-diamino-5-fluoroquinazoline was recently reported to yield a mixture of the 6-nitro and 8-nitro isomers in an approximate ratio of 2:1 [3]. It should also be …
Number of citations: 4 onlinelibrary.wiley.com
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
… having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6-difluorobenzonitrile with guanidine carbonate gave 2,4-diamino-5-fluoroquinazoline in …
Number of citations: 41 onlinelibrary.wiley.com
LM Urner, G Young Lee, JW Treacy… - … A European Journal, 2022 - Wiley Online Library
… The 4-anilino-6,7-ethylenedioxy-5-fluoroquinazoline scaffold is presented as a novel model system for the characterization of the weak NH⋅⋅⋅F hydrogen bonding (HB) interaction. In …
JB Hynes, A Tomažič, CA Parrish… - Journal of heterocyclic …, 1991 - Wiley Online Library
… In a similar vein, the conversion of 2,6-difluorobenzonitrile to 2,4-diamino-5-fluoroquinazoline in excellent yield enabled us to prepare 5-fluoro-5,8-dideazaisoaminopterin and related …
Number of citations: 23 onlinelibrary.wiley.com
JB Hynes, A Tomažič, A Kumar, V Kumar… - Journal of …, 1991 - Wiley Online Library
… fluoro derivative, 25, is 274-fold less inhibitory than 2,4-diamino-5-fluoroquinazoline, 14. The addition of a small hydrophobic group at position 6 of 2,4-diamino-5-chloroquinazoline, 15, …
Number of citations: 26 onlinelibrary.wiley.com

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